trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

Chemical Identity and Classification

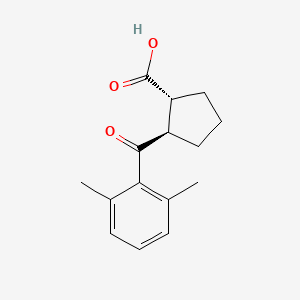

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a bicyclic organic compound with the molecular formula $$ \text{C}{15}\text{H}{18}\text{O}_{3} $$ and a molecular weight of 246.30 g/mol. Its IUPAC name is (1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, reflecting its stereochemical configuration. The structure consists of a cyclopentane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with a 2,6-dimethylbenzoyl moiety. The trans designation indicates the antiperiplanar arrangement of these substituents relative to the cyclopentane ring.

Key Structural Features:

- Cyclopentane core : Provides conformational rigidity.

- Carboxylic acid group : Enhances polarity and hydrogen-bonding potential.

- 2,6-Dimethylbenzoyl group : Introduces aromaticity and steric bulk.

| Property | Value | Source |

|---|---|---|

| CAS Number | 733741-17-8 | |

| Molecular Formula | $$ \text{C}{15}\text{H}{18}\text{O}_{3} $$ | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

The compound is classified as a carboxylic acid derivative and belongs to the broader category of chiral bicyclic molecules with applications in asymmetric synthesis.

Historical Context of Discovery and Development

The compound was first synthesized and cataloged in 2008, as evidenced by its PubChem creation date (2008-02-29). Its development coincided with growing interest in stereochemically complex intermediates for pharmaceutical applications. Early research focused on its utility in synthesizing GABA (γ-aminobutyric acid) analogues, particularly inhibitors of GABA aminotransferase (GABA-AT), an enzyme target for antiepileptic drugs. For example, the structurally related compound CPP-115, a cyclopentane-based GABA-AT inhibitor, demonstrated 187-fold greater potency than vigabatrin, a first-generation antiepileptic drug.

Significance in Organic and Medicinal Chemistry

This compound serves as a chiral building block in organic synthesis, enabling the construction of enantiomerically pure pharmaceuticals. Its rigid cyclopentane scaffold minimizes conformational flexibility, improving binding specificity in drug-target interactions.

Key Applications:

- Asymmetric Synthesis : Used in domino reactions (e.g., Michael addition, cyclization) to generate orthogonally functionalized cyclopentane derivatives.

- Medicinal Chemistry : Intermediate for neuroactive compounds, including GABA analogues and anticonvulsants.

- Material Science : Potential precursor for polymers due to its aromatic and carboxylic acid functionalities.

Comparative Analysis with Analogues:

Properties

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKRDFOFRNIAIY-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641339 | |

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-17-8 | |

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonylation and Acylation Approaches

One common approach to prepare benzoyl-substituted cyclopentane carboxylic acids involves acylation of a cyclopentane precursor with 2,6-dimethylbenzoyl chloride or an equivalent acylating agent, followed by oxidation or functional group transformation to install the carboxylic acid.

- Acylation : Friedel-Crafts type acylation or directed ortho-metalation of 2,6-dimethylbenzene derivatives to generate the benzoyl moiety.

- Cyclopentane ring functionalization : Starting from cyclopentanone derivatives, nucleophilic addition or substitution reactions introduce the benzoyl group at the 2-position.

Use of Transition Metal Catalysis

Nickel-catalyzed carboxylation reactions have been reported for related cyclopropane and cyclopentane carboxylic acids, which may be adapted for this compound:

- Nickel(II) bromide dimethoxyethane complex with manganese as a reductant and lithium chloride as an additive in N,N-dimethylacetamide solvent.

- Reaction under CO2 atmosphere at 30°C for 48 hours using Schlenk techniques to afford carboxylation at the desired position.

- Post-reaction acid workup to hydrolyze carboxylate intermediates, followed by extraction and purification by flash chromatography.

This method is advantageous for introducing carboxylic acid groups under mild conditions with good control over stereochemistry.

Chiral Resolution and Diastereoselective Synthesis

- Enantiomeric resolution can be achieved by preparative supercritical fluid chromatography (SFC) using chiral stationary phases such as Chiralpak AD columns with CO2/ethanol eluents at controlled temperature and pressure.

- Diastereoselective synthesis strategies involve the use of chiral auxiliaries or catalysts during the acylation or ring functionalization steps to favor the trans-isomer formation.

Experimental Data Summary

Detailed Research Findings

- The nickel-catalyzed carboxylation method has been demonstrated effectively for cyclopropane and cyclopentane derivatives bearing phenyl substituents and can be adapted for 2,6-dimethylbenzoyl analogs. The reaction proceeds via oxidative addition of the halide precursor to nickel, insertion of CO2, and reductive elimination to form the carboxylate intermediate.

- The stereochemical outcome is influenced by the ligand environment on nickel and reaction conditions, allowing selective formation of the trans isomer.

- Chiral chromatographic techniques are essential for isolating enantiomerically pure trans-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid from racemic mixtures, which is critical for applications requiring stereochemical purity.

- Alternative synthetic routes reported in literature involve multi-step sequences starting from cyclopentanone derivatives, involving enolate chemistry and subsequent functional group manipulations to install the benzoyl and carboxyl groups with stereochemical control.

Practical Considerations and Notes

- Purity of reagents and solvents, especially the nickel catalyst and manganese reductant, is crucial for reproducibility and yield.

- The reaction atmosphere must be rigorously controlled (inert gas and CO2) to prevent side reactions and ensure efficient carboxylation.

- Chromatographic purification is necessary to separate regio- and stereoisomers.

- The compound is often obtained as a mixture of enantiomers; further resolution steps may be required depending on the application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the benzoyl ring.

Scientific Research Applications

Antifungal Properties : Research has indicated that compounds related to cyclopentane carboxylic acids exhibit antifungal activity. For example, derivatives of cyclopentane-1-carboxylic acids have been shown to possess potent antifungal effects, which can be attributed to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Receptor Antagonism : Studies have demonstrated that cyclopentane derivatives can serve as effective antagonists for various receptors. Specifically, cyclopentane-1,2-diones derived from carboxylic acids have been evaluated as thromboxane A2 receptor antagonists, showing comparable potency to traditional carboxylic acid derivatives . This suggests that trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may also exhibit similar receptor interactions.

Synthetic Utility

Synthetic Intermediates : The compound is valuable as a synthetic intermediate in the preparation of more complex molecules. Its structure allows for various modifications through established organic reactions, including esterification and amidation. For instance, the cyclopentane framework facilitates transannular C–H arylation reactions, enabling the introduction of aryl groups at specific positions on the ring . This method simplifies the synthesis of biologically active compounds previously requiring multi-step processes.

Chiral Resolution : The ability to resolve optical isomers is crucial in pharmaceutical applications. The use of resolving agents such as R-N-(1-napthylmethyl)-α-methyl benzyl amine has been demonstrated to effectively separate enantiomers of cyclopentane carboxylic acids, enhancing the optical purity of the desired isomer . This technique can be applied to this compound to produce optically pure forms for further biological testing.

Bio-Isosteric Applications

Carboxylic Acid Surrogates : The compound's structure positions it as a potential bio-isostere for carboxylic acids in drug design. Research has indicated that cyclopentane derivatives can mimic the properties of carboxylic acids while offering distinct advantages such as improved stability and bioavailability . This makes this compound an attractive candidate for developing novel therapeutics targeting specific biological pathways.

Mechanism of Action

The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application

Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting biochemical pathways.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Chemical Interactions: Its functional groups can participate in chemical interactions that influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid with two closely related analogs: trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-79-9) and trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-12-3).

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: The 2,6-dimethylbenzoyl group in the target compound creates a para-substituted aromatic ring, leading to a symmetrical structure. This may enhance lipophilicity and steric hindrance compared to the mono-methylated analog.

- Molecular Weight : The additional methyl group in the 2,6- and 2,3-dimethyl analogs increases their molecular weight by ~14 Da compared to the 2-methyl analog, which could influence pharmacokinetic properties such as membrane permeability.

Biological Activity

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

Antitumor Effects

One of the primary areas of research surrounding this compound is its antitumor activity. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of heat shock proteins (HSP), particularly HSP90, which are crucial for cancer cell survival and proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Inhibition of HSP90 |

| A549 (Lung) | 12.7 | Induction of apoptosis |

| HeLa (Cervical) | 10.3 | Disruption of cell cycle progression |

Anti-inflammatory Properties

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 after lipopolysaccharide (LPS) stimulation.

The biological activity of this compound can be attributed to several mechanisms:

- Heat Shock Protein Inhibition : By inhibiting HSP90, the compound disrupts the stability and function of client proteins involved in tumor growth.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It modulates the immune response by affecting cytokine production, thereby controlling inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Answer : The compound is synthesized via pyrolysis of polyacetylated intermediates (e.g., 2,6-dimethyl-2,3,8-triacetoxyoctane) at 450–475°C, followed by acid-catalyzed cyclization. For example, pyrolysis of precursor 1 yields trans-2,6-dimethyl-1,3-octadien-8-yl acetate (2 ), which undergoes cyclization using acids like KHSO₄ or p-toluenesulfonic acid to form the cyclopentane backbone. Catalytic conditions significantly influence product distribution (e.g., oxalic acid favors linear intermediates, while KHSO₄ promotes cyclization) . Boron trifluoride diethyl etherate is another catalyst used for analogous cyclizations, enhancing stereochemical control .

Q. Which analytical techniques confirm the structural integrity of this compound?

- Answer : Liquid chromatography-mass spectrometry (LCMS) with [M+H]+ ion monitoring and high-performance liquid chromatography (HPLC) retention time analysis (e.g., 1.03 minutes under SMD-FA05 conditions) are critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves stereochemistry and substituent positioning, while infrared (IR) spectroscopy identifies functional groups like the carbonyl and carboxylic acid moieties .

Q. What precursors are critical for synthesizing this compound?

- Answer : Key precursors include 2,6-dimethylbenzoyl chloride (CAS 1300-73-8) for introducing the aromatic substituent and polyacetylated intermediates like 2,6-dimethyl-2,3,8-triacetoxyoctane. The purity of precursors, especially the absence of regioisomers (e.g., 3,5-dimethylbenzoyl chloride), is essential to avoid by-products during cyclization .

Advanced Research Questions

Q. How does acid catalyst selection influence product distribution during cyclization?

- Answer : Catalyst choice dictates reaction pathways. For example, KHSO₄ or p-toluenesulfonic acid promotes cyclization to trans-2-(2,6-dimethylbenzoyl) derivatives, while oxalic acid favors linear dienyl acetates. This divergence arises from differences in acid strength and coordination with intermediates, as shown in Table I of pyrolysis studies . Advanced studies should compare turnover frequencies and activation energies using kinetic profiling.

Q. How can discrepancies in reported pyrolysis yields be resolved?

- Answer : Contradictions in yield data (e.g., 70–75% vs. 8–10% for intermediate 2 ) often stem from variations in pyrolysis temperature gradients or catalyst loading. Controlled experiments using thermogravimetric analysis (TGA) and in-situ gas chromatography (GC) can isolate temperature-dependent degradation pathways. For instance, pyrolyzing precursor 1 at 400°C vs. 475°C alters the dominance of intermediate 4 vs. 2 .

Q. What role do temperature gradients play in stereochemical outcomes?

- Answer : Higher pyrolysis temperatures (450–475°C) favor trans-isomer formation due to thermodynamic stability, whereas lower temperatures (400°C) trap kinetic products like cis-isomers. Computational studies (e.g., DFT calculations) on transition-state energies can rationalize these outcomes. For example, trans-2,6-dimethyl-1,3-octadien-8-ol (8 ) cyclizes more readily than cis-isomers, yielding >90% trans-rosoxides under optimized conditions .

Q. How do competing reaction pathways (e.g., allylomerization) affect synthesis scalability?

- Answer : Allylomerization of intermediates like 4 generates by-products (e.g., 5 ), reducing yields. Mitigation strategies include using radical inhibitors (e.g., BHT) or flow reactors to minimize residence time at high temperatures. Advanced kinetic modeling (e.g., microkinetic simulations) can predict optimal reactor configurations .

Methodological Recommendations

- Stereochemical Analysis : Use chiral stationary-phase HPLC (CSP-HPLC) to resolve enantiomers and quantify optical purity.

- Contradiction Resolution : Employ design of experiments (DoE) to systematically vary catalysts, temperatures, and precursor ratios.

- By-product Identification : High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation aid in structural elucidation of minor components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.